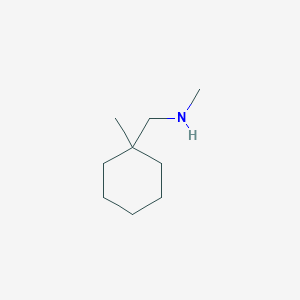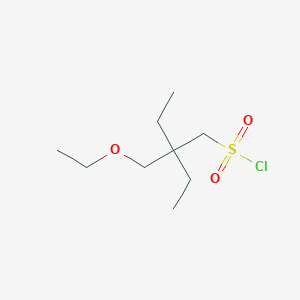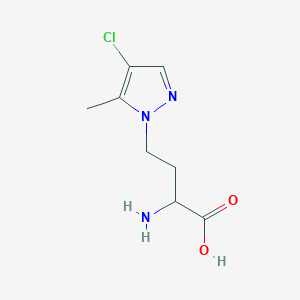![molecular formula C10H13N3 B13623666 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . This method provides a straightforward and efficient route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Phenylpyrazoles: These compounds contain a pyrazole ring fused to a phenyl group, offering different chemical properties and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have applications in medicinal chemistry due to their antimetabolite properties.
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-pyrazolo[1,5-a]pyridin-3-ylpropan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-10(2,11)8-7-12-13-6-4-3-5-9(8)13/h3-7H,11H2,1-2H3 |
InChI-Schlüssel |
UHXDXOXYGLMGLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C2C=CC=CN2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)
![(Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)


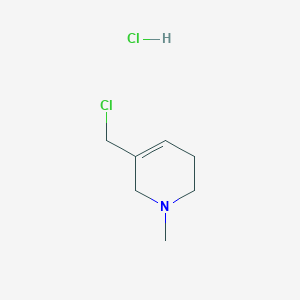
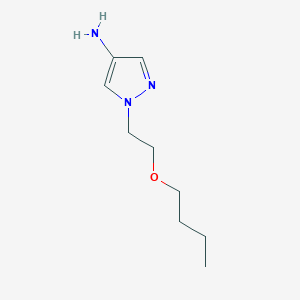
![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
